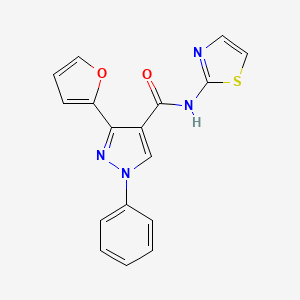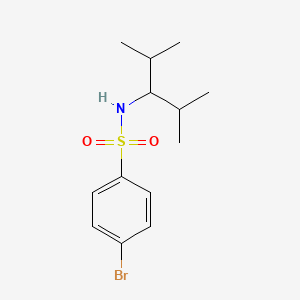
4-bromo-N-(1-isopropyl-2-methylpropyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(1-isopropyl-2-methylpropyl)benzenesulfonamide, also known as BIMS, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(1-isopropyl-2-methylpropyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cell proliferation and survival. Specifically, 4-bromo-N-(1-isopropyl-2-methylpropyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), a protein that is overexpressed in many types of cancer cells and is involved in tumor growth and metastasis.
Biochemical and Physiological Effects
4-bromo-N-(1-isopropyl-2-methylpropyl)benzenesulfonamide has been found to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of immune system function. Additionally, 4-bromo-N-(1-isopropyl-2-methylpropyl)benzenesulfonamide has been shown to have low toxicity in normal cells, suggesting that it may have a favorable therapeutic index.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-bromo-N-(1-isopropyl-2-methylpropyl)benzenesulfonamide for lab experiments is its high potency and selectivity against cancer cells and bacteria, which allows for the use of lower concentrations and reduces the risk of off-target effects. However, 4-bromo-N-(1-isopropyl-2-methylpropyl)benzenesulfonamide is also relatively expensive to synthesize and may require specialized equipment and expertise to handle safely.
Direcciones Futuras
There are several potential future directions for research on 4-bromo-N-(1-isopropyl-2-methylpropyl)benzenesulfonamide, including the development of new analogs with improved potency or selectivity, the investigation of its mechanism of action in more detail, and the evaluation of its efficacy in animal models of cancer and bacterial infections. Additionally, 4-bromo-N-(1-isopropyl-2-methylpropyl)benzenesulfonamide may have applications in other fields, such as materials science and catalysis, due to its unique chemical structure and properties.
Métodos De Síntesis
4-bromo-N-(1-isopropyl-2-methylpropyl)benzenesulfonamide can be synthesized through a multistep process that involves the reaction of 4-bromoaniline with isobutyraldehyde, followed by the addition of sulfonamide and subsequent purification steps. The resulting product is a white crystalline solid that is highly soluble in organic solvents.
Aplicaciones Científicas De Investigación
4-bromo-N-(1-isopropyl-2-methylpropyl)benzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, 4-bromo-N-(1-isopropyl-2-methylpropyl)benzenesulfonamide has been found to have antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA), making it a promising candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
4-bromo-N-(2,4-dimethylpentan-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO2S/c1-9(2)13(10(3)4)15-18(16,17)12-7-5-11(14)6-8-12/h5-10,13,15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOMOVPYNCQUAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NS(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2,4-dimethylpentan-3-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

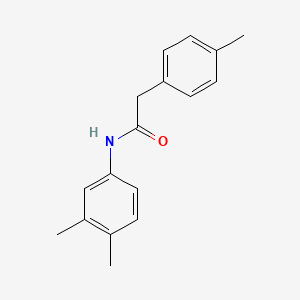
![N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5888179.png)
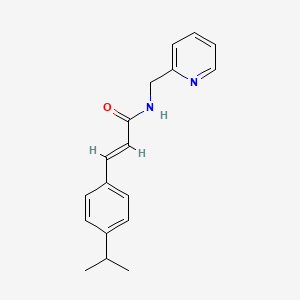
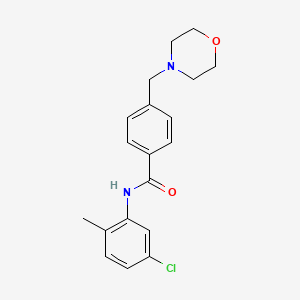

![5-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5888204.png)
![N-(2-{2-[1-(4-chlorophenyl)ethylidene]hydrazino}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5888221.png)
![N-(3-chlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5888226.png)
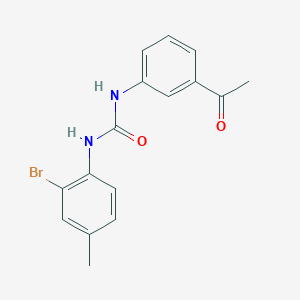
![4-({[(3,4-difluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5888238.png)
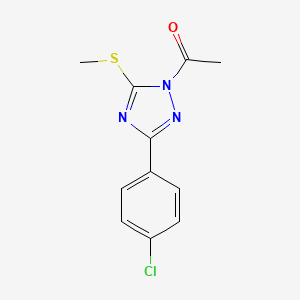
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5888249.png)
